2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate
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Description
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
Scientific Research Applications
Nonlinear Optical Materials
2A4MP4HB: belongs to the family of organic nonlinear optical (NLO) materials. These compounds are crucial for optoelectronic devices due to their ability to enhance optical responses. Here’s why:
- Hyperpolarizability : The strong delocalization of π-electrons in organic molecules leads to high molecular polarizability. In the case of 2A4MP4HB , its π-conjugated system contributes to remarkable electronic NLO polarization response .
- Crystal Engineering : Crystals containing carboxylic acids, such as benzoates, have become attractive for NLO applications2A4MP4HB forms single crystals with second harmonic conversion (SHC) capabilities .
Anticancer Research
While not extensively studied, derivatives of 2A4MP4HB have shown promise in cancer research. For instance, urea and amide-functionalized thiazole derivatives exhibit interesting properties. Further exploration is needed to understand their full potential .
Antibacterial Activity
Although less explored, some derivatives of 2A4MP4HB may possess antibacterial properties. Investigating their efficacy against specific bacterial strains could yield valuable insights .
properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-15-6-8-16(9-7-15)12-20-18(21)13-23-19(22)17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVJXFGWCAMAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate |
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